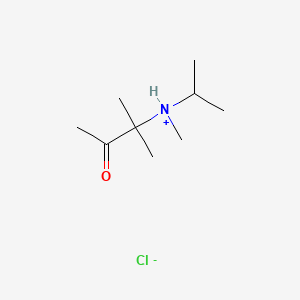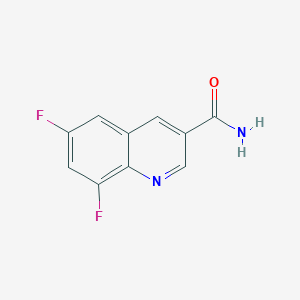![molecular formula C34H70Mo2N2O2S6-4 B13770069 Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi- CAS No. 90901-24-9](/img/structure/B13770069.png)
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- is a complex organomolybdenum compound. It is characterized by the presence of molybdenum ions coordinated with bis(2-ethylhexyl)carbamodithioate ligands. This compound is typically found in a solid state, appearing as yellow to yellow-brown crystals, and is soluble in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- generally involves the reaction of elemental molybdenum with bis(2-ethylhexyl)carbamodithioate. The specific synthetic methods can vary, but they often include solvent reactions or solvothermal reactions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product .
化学反応の分析
Types of Reactions
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of molybdenum.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents to alter its oxidation state.
Substitution: The ligands in this compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of molybdenum, while substitution reactions can result in the formation of new organomolybdenum complexes .
科学的研究の応用
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- has several scientific research applications, including:
Catalysis: It serves as a catalyst in various organic reactions, such as oxidation and redox reactions
Photovoltaic Materials: This compound is used in the development of photovoltaic materials for solar energy applications
Lubricants: It is employed as an additive in lubricants to enhance their performance and reduce friction
Surface Treatment Agents: The compound is used in surface treatment processes to improve the properties of materials
作用機序
The mechanism by which molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The molybdenum center acts as a catalytic site, enabling the activation and conversion of reactants through various pathways. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved .
類似化合物との比較
Similar Compounds
Some compounds similar to molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- include:
Molybdenum, bisO,O-bis(2-ethylhexyl)phosphorodithioato-dioxodi-mu-thioxodi-: This compound also contains molybdenum coordinated with bis(2-ethylhexyl) ligands but differs in the nature of the ligands.
Molybdenum Diakyldithiocarbamate: Another similar compound with different alkyl groups attached to the dithiocarbamate ligands
Uniqueness
The uniqueness of molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- lies in its specific ligand structure and the resulting properties. Its ability to act as a catalyst in various reactions, its solubility in organic solvents, and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
90901-24-9 |
|---|---|
分子式 |
C34H70Mo2N2O2S6-4 |
分子量 |
923.2 g/mol |
IUPAC名 |
N,N-bis(2-ethylhexyl)carbamodithioate;oxomolybdenum;sulfanide |
InChI |
InChI=1S/2C17H35NS2.2Mo.2O.2H2S/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;;;;;;/h2*15-16H,5-14H2,1-4H3,(H,19,20);;;;;2*1H2/p-4 |
InChIキー |
BIYQYGLABGPYNP-UHFFFAOYSA-J |
正規SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].O=[Mo].O=[Mo].[SH-].[SH-] |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



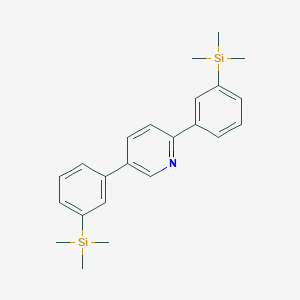
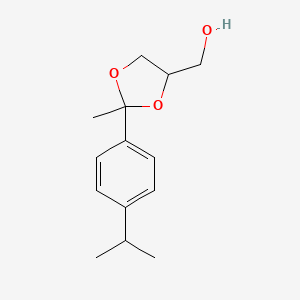

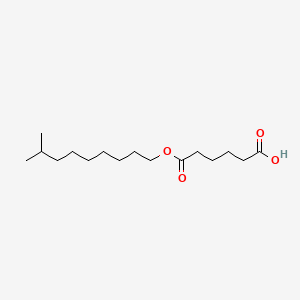
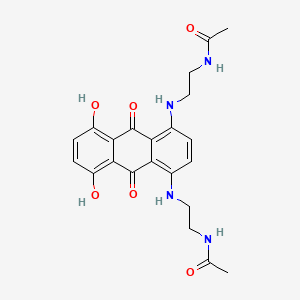
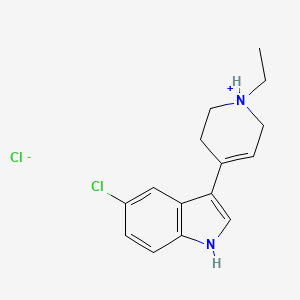
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)
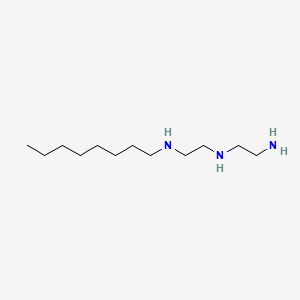
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
![6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13770031.png)
